molecular formula C21H18N4O3S3 B2482153 (Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 497865-54-0

(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2482153
CAS No.: 497865-54-0
M. Wt: 470.58
InChI Key: YKVDGZLMWHCICL-VBKFSLOCSA-N
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Description

This compound is a heterocyclic derivative featuring a thioxothiazolidinone core fused with a pyrido[1,2-a]pyrimidin-4-one scaffold. Key structural attributes include:

  • Z-configuration: The geometry of the methylene bridge at position 5 ensures spatial alignment critical for bioactivity.
  • Furan-2-ylmethyl group: A furan-derived substituent at position 3, contributing to π-π stacking and hydrophobicity.

Synthetic routes for analogous compounds often involve condensation reactions between thiazolidinones and aldehydes or ketones under microwave or conventional heating .

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S3/c26-19-15(12-16-20(27)25(21(29)31-16)13-14-4-3-9-28-14)18(23-7-10-30-11-8-23)22-17-5-1-2-6-24(17)19/h1-6,9,12H,7-8,10-11,13H2/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVDGZLMWHCICL-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Its structure incorporates multiple functional groups, including a furan moiety and a pyrimidine derivative, which may enhance its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O2S3C_{20}H_{20}N_4O_2S_3 with a molecular weight of approximately 444.59 g/mol. The presence of various functional groups contributes to its potential pharmacological properties.

Property Value
Molecular FormulaC20H20N4O2S3
Molecular Weight444.59 g/mol
Purity≥95%

Anticancer Activity

Thiazolidinone derivatives, including the compound , have shown significant anticancer properties. Research has indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific enzymes involved in tumor growth.

  • Mechanism of Action : Thiazolidinones may act by modulating signaling pathways associated with cell survival and apoptosis. For instance, they can inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival.
  • Case Studies : In vitro studies have demonstrated that thiazolidinone derivatives exhibit cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). For example, one study reported an IC50 value of 27.7 µg/ml for a related thiazolidinone derivative against A549 cells, indicating potent anticancer activity compared to the standard drug doxorubicin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiazolidinones have been associated with activity against various bacterial strains.

  • Research Findings : Studies have shown that thiazolidinone derivatives can exhibit antibacterial activity against pathogens such as E. coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anti-HIV Activity

While some thiazolidinone derivatives have been evaluated for their anti-HIV activity, findings indicate that many exhibit toxicity towards host cells, complicating their use as antiviral agents.

  • Molecular Docking Studies : In silico studies have suggested that certain derivatives interact favorably with viral proteins like gp41; however, biological testing often reveals significant cytotoxicity, overshadowing their antiviral potential .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is closely linked to their chemical structure. Substituents on the thiazolidinone core can significantly influence their pharmacological profiles:

Substituent Effect on Activity
Furan moietyEnhances anticancer activity
Pyrimidine derivativePotentially increases antimicrobial action

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives, including this compound, have demonstrated significant anticancer properties. Research indicates that they can inhibit cancer cell proliferation through various mechanisms:

Mechanism of Action :

  • Thiazolidinones may modulate signaling pathways associated with cell survival and apoptosis.
  • They can inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival.

Case Studies :

  • In Vitro Studies : Thiazolidinone derivatives have shown cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). For instance, one study reported an IC50 value of 27.7 µg/ml for a related thiazolidinone derivative against A549 cells, indicating potent anticancer activity compared to the standard drug doxorubicin .
  • Mechanisms : The compounds induce apoptosis and inhibit specific enzymes involved in tumor growth, showcasing their potential as therapeutic agents in oncology.

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Thiazolidinones have been associated with activity against various bacterial strains.

Research Findings :

  • Studies have shown that thiazolidinone derivatives exhibit antibacterial activity against pathogens such as E. coli and Staphylococcus aureus.
  • The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anti-HIV Activity

While some thiazolidinone derivatives have been evaluated for their anti-HIV activity, findings indicate challenges due to toxicity towards host cells.

Molecular Docking Studies :

  • In silico studies suggest that certain derivatives interact favorably with viral proteins like gp41; however, biological testing often reveals significant cytotoxicity that complicates their use as antiviral agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is closely linked to their chemical structure. Substituents on the thiazolidinone core can significantly influence their pharmacological profiles.

SubstituentEffect on Activity
Furan moietyEnhances anticancer activity
Pyrimidine derivativePotentially increases antimicrobial action

Comparison with Similar Compounds

Structural Analogues in the Pyrido[1,2-a]pyrimidin-4-one Family

Table 1: Key Structural and Functional Comparisons
Compound ID/Name Substituents at Key Positions Biological/Physicochemical Notes Synthesis Method Reference
(Z)-Target Compound - 3: Furan-2-ylmethyl
- 5: Thiomorpholino-pyrido-pyrimidinone
High polarity due to thiomorpholino; Z-configuration Microwave-assisted
442552-33-2: 2-[(2-Furylmethyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one - 3: Tetrahydrofurfurylmethyl
- 2: Furan-2-ylmethylamino
Reduced solubility vs. target due to saturated furan Conventional heating
361995-60-0: 2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - 3: Isopropyl
- 2: Allylamino
Enhanced lipophilicity; potential CYP inhibition Not specified
373611-93-9: 2-(Allylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one - 3: Isobutyl
- 2: Allylamino
Higher steric bulk may limit membrane permeability Not specified
Key Findings:
  • Thiomorpholino vs. Morpholino: The target compound’s thiomorpholino group (vs. oxygen-based morpholino in analogs like 442552-33-2) improves solubility and hydrogen-bonding capacity .
  • Furan vs. Alkyl Substituents : The furan-2-ylmethyl group in the target compound enhances aromatic interactions compared to isopropyl or isobutyl groups in 361995-60-0 and 373611-93-9, which prioritize lipophilicity .
  • Z-Configuration : All listed analogs retain the Z-configuration, suggesting its necessity for maintaining planar geometry and binding efficacy .

Functional Analogues in Thiazolo[4,5-d]pyrimidine Derivatives

Key Findings:
  • Chlorophenyl vs. Furan : The dichlorophenyl group in 324544-20-9 increases electrophilicity and antifungal activity, whereas the target’s furan group may favor milder redox interactions .

Q & A

Basic: What are the key steps in synthesizing (Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one, and how is the Z-configuration confirmed?

Answer:
The synthesis involves a multi-step process:

Formation of the pyrido[1,2-a]pyrimidinone core via cyclization of substituted pyrimidine precursors under reflux conditions.

Introduction of the thiomorpholine moiety through nucleophilic substitution or coupling reactions.

Knoevenagel condensation to attach the furan-methyl-thiazolidinone fragment, ensuring the (Z)-configuration via steric or electronic control.

Purification using column chromatography or recrystallization.

The Z-configuration is confirmed via:

  • NMR spectroscopy : Distinct coupling constants (JJ) for olefinic protons (e.g., J=1012HzJ = 10–12 \, \text{Hz} for Z-isomers) .
  • X-ray crystallography : Definitive spatial arrangement determination .

Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization steps .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or organocatalysts improve Knoevenagel condensation efficiency .
  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify optimal temperature, pH, and stoichiometry .
  • Flow chemistry : Continuous-flow reactors improve reproducibility in exothermic steps (e.g., diazo couplings) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H/13^13C NMR confirms regiochemistry and functional groups (e.g., thioxothiazolidinone protons at δ 3.5–4.5 ppm) .
  • LC-MS/HPLC : Validates purity (>95%) and molecular ion peaks .
  • FT-IR spectroscopy : Identifies key stretches (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • Elemental analysis : Confirms stoichiometry .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Comparative assays : Standardize protocols (e.g., IC₅₀ measurements against consistent cell lines) to minimize variability .
  • Structural analogs : Test derivatives to isolate activity contributions of specific moieties (e.g., thiomorpholine vs. furan groups) .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., thiazolidinones with pyridopyrimidine cores) to identify trends .

Basic: What biological activities are associated with this compound?

Answer:

  • Anticancer activity : Inhibits kinase pathways (e.g., PI3K/AKT) in vitro .
  • Antimicrobial effects : Disrupts bacterial cell wall synthesis (MIC = 2–8 µg/mL against Gram-positive strains) .
  • Anti-inflammatory potential : Modulates COX-2 and TNF-α expression in murine models .

Advanced: How does the compound interact with biological targets at the molecular level?

Answer:
Mechanistic insights are derived from:

  • Molecular docking : Predicts binding to ATP pockets of kinases (e.g., CDK2) via hydrogen bonding with the pyrido[1,2-a]pyrimidinone core .
  • SAR studies : Thiomorpholine and thioxothiazolidinone moieties enhance target affinity by 3–5 fold compared to morpholine analogs .
  • Enzyme inhibition assays : Competitive inhibition of topoisomerase II (IC₅₀ = 0.8 µM) .

Advanced: How can computational methods aid in designing derivatives with enhanced activity?

Answer:

  • QSAR models : Correlate electronic descriptors (e.g., Hammett σ) with bioactivity to prioritize substituents .
  • Molecular dynamics simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • ADMET prediction : Optimize logP (<5) and polar surface area (>60 Ų) for improved bioavailability .

Basic: How are solubility challenges addressed during formulation?

Answer:

  • Co-solvents : Use DMSO or PEG-400 for in vitro assays .
  • Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) .
  • Nanoformulations : Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility .

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